

Phenyl Acrylate: A Comprehensive Technical Guide to its Chemical Structure and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **phenyl acrylate**, a significant aromatic acrylate monomer. The document details its chemical structure, analytical methodologies for its characterization, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

Phenyl acrylate, with the IUPAC name phenyl prop-2-enoate, is a colorless to light yellow liquid.[1] It is characterized by a phenyl group attached to an acrylate backbone, a structural feature that imparts enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[2][3] This monomer is utilized in the formulation of specialty polymers, coatings, adhesives, and optical materials, contributing to improved chemical and mechanical resistance.[2][3]



Property	Value	Reference
CAS Number	937-41-7	[1][4][5][6][7]
Molecular Formula	C ₉ H ₈ O ₂	[1][5][6][7][8]
Molecular Weight	148.16 g/mol	[1][4][5][8]
IUPAC Name	phenyl prop-2-enoate	[4][6][8]
SMILES	C=CC(=O)OC1=CC=CC=C1	[1][6][9]
Density	1.076 g/cm ³	[1][9]
Boiling Point	89-90 °C at 12 mmHg	[1]
Refractive Index	1.518 - 1.521	[1][2]
Solubility	Insoluble in water	[1][10]

Analytical Characterization

A variety of analytical techniques are employed for the comprehensive analysis of **phenyl acrylate** and its polymers.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of **phenyl acrylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the proton environment in the molecule.
 - ¹³C NMR: Used to determine the carbon skeleton.[1]
 - 2D NMR Techniques: Advanced methods like HSQC, TOCSY, and HMBC are valuable for detailed microstructural analysis of poly(acrylate) copolymers.[11][12]
- Infrared (IR) Spectroscopy:



- FT-IR: Identifies functional groups present in the molecule. Spectra for phenyl acrylate
 are available in public databases.[1]
- Mass Spectrometry (MS):
 - Provides information on the molecular weight and fragmentation pattern of the molecule.
 [1] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a useful technique for the characterization of acrylate polymers.

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of **phenyl** acrylate.

- High-Performance Liquid Chromatography (HPLC): A primary method for the determination of phenyl acrylate, particularly in complex matrices like plastic food contact materials.[8][15]
 [16] It is often preferred over gas chromatography to avoid potential thermal degradation of the analyte.[8][15]
- Gas Chromatography (GC) and GC-MS: While susceptible to issues from high temperatures,
 GC and GC-MS can be used for the analysis of acrylates.[8]
- Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distributions of polymers derived from phenyl acrylate.[5][10]

Other Analytical Methods

 Scanning Electron Microscopy (SEM): Used to study the surface morphology of materials, such as monolithic columns made from phenyl acrylate copolymers.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **phenyl acrylate** are crucial for reproducible research.

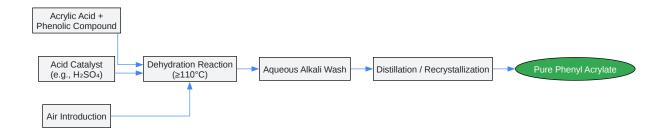
Synthesis of Phenyl Acrylate



One common method for the synthesis of **phenyl acrylate** involves the dehydration reaction of acrylic acid with a phenolic compound.

Protocol: Acid-Catalyzed Esterification[9]

- Reactants: Acrylic acid and a compound with a phenolic hydroxyl group are used as starting materials.
- Catalyst: An acid catalyst such as sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid is employed.
- Reaction Conditions: The reaction is conducted at a temperature of at least 110°C.
- Inhibition of Polymerization: To prevent the polymerization of the acrylic acid and the resulting ester, air can be introduced into the reaction system.
- Work-up and Purification:
 - Upon completion of the reaction, the mixture is washed with an aqueous alkali solution to remove the catalyst and unreacted acrylic acid and phenolic compound.
 - The crude **phenyl acrylate** is then purified by distillation or recrystallization to yield a colorless, transparent product.



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Synthesis workflow for **phenyl acrylate** via acid-catalyzed esterification.

HPLC Analysis of Phenyl Acrylate

Protocol: Determination in Plastic Food Contact Materials[8][15][16]

- Sample Preparation: The plastic sample is extracted with a suitable solvent, such as methanol, using ultrasonication.
- Chromatographic System:
 - Column: A C18 column, such as a ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm), is commonly used.
 - Mobile Phase: A gradient elution with a mixture of water and acetonitrile is employed.
 - Detector: A Diode Array Detector (DAD) is used for detection.
- Analysis: The extracted sample is injected into the HPLC system. The retention time and UV spectrum of the peak corresponding to phenyl acrylate are compared with those of a standard for identification and quantification.

Biological Relevance and Applications

While **phenyl acrylate** itself is primarily a monomer for polymer synthesis, polymers derived from it have shown potential in biomedical applications.

ROS-Responsive Drug Delivery

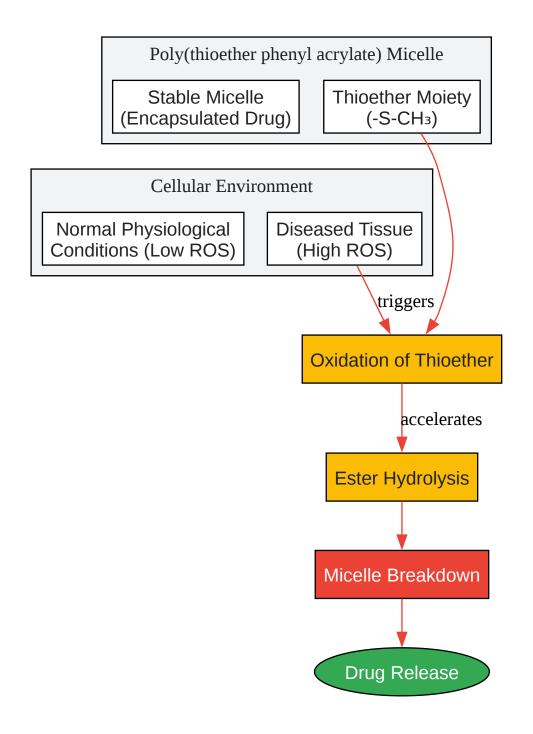
Poly(thioether **phenyl acrylate**)-based micelles have been developed as a drug delivery system that responds to reactive oxygen species (ROS).[17] Elevated levels of ROS are characteristic of certain disease states, including cancer.[17]

Mechanism of Action:

- The thioether moiety in the polymer is stable under normal physiological conditions.
- In the presence of increased ROS levels, the thioether is oxidized.



- This oxidation triggers a significant increase in the hydrolysis rate of the adjacent ester bond.
- The accelerated hydrolysis leads to the breakdown of the micellar structure and the release of the encapsulated drug specifically at the site of elevated ROS.



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Logical pathway of ROS-triggered breakdown of poly(thioether **phenyl acrylate**) micelles.



This targeted release mechanism demonstrates the potential of **phenyl acrylate**-based polymers in the development of advanced drug delivery systems for diseases characterized by oxidative stress.

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